Structural Uniqueness: N1-Indole-Pyridazinone Connectivity Versus Common C3-Indole and Fused Scaffolds
The target compound features an N1-linked indole directly attached to the 3-position of a 6-oxopyridazinone ring—a connectivity pattern that is structurally distinct from both the C3-indole-pyridazinones prevalent in the PDE4 inhibitor literature [1] and the fused pyridazino[4,5-b]indole tricyclic systems described in Sanofi-Aventis patents [2]. The N1-indole linkage eliminates the indole N–H hydrogen bond donor present in C3-linked analogs, altering both the hydrogen-bonding capacity and the conformational flexibility of the scaffold. This connectivity is shared by only a small subset of commercially available analogs (e.g., CAS 1797859-97-2 and CAS 1797316-00-7), making the target compound a member of a sparsely populated chemical space. No direct biological comparison between N1-indole and C3-indole regioisomers has been published.
| Evidence Dimension | Indole-pyridazinone connectivity pattern |
|---|---|
| Target Compound Data | N1-indole at pyridazinone 3-position; no indole N–H hydrogen bond donor |
| Comparator Or Baseline | C3-indole-pyridazinones (PDE4 series, e.g., 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one); fused pyridazino[4,5-b]indoles (Sanofi patent series) |
| Quantified Difference | Qualitative structural difference; no quantitative biological comparison available between regioisomers |
| Conditions | Structural analysis based on published X-ray and computational models of PDE4B–ligand complexes (PDB entries); patent structure enumeration |
Why This Matters
The absence of the indole N–H donor alters the entire hydrogen-bonding pharmacophore, meaning SAR from the well-characterized C3-indole PDE4 series cannot be reliably extrapolated to this compound, justifying its selection as a distinct chemotype for screening.
- [1] Ponce-Vargas, M. et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584–592. DOI: 10.1039/d0md00423e. View Source
- [2] Sanofi-Aventis. (2007). US Patent 7,235,554: 3-Heteroaryl-3,5-dihydro-4-oxo-4H-pyridazino[4,5-b]indole-1-acetamide derivatives, preparation and use thereof in medicaments. View Source
